N2-tert-butyl-5-(4-chlorobenzoyl)-1,3-thiazole-2,4-diamine

Lipophilicity Drug-likeness Permeability

For HTS campaigns targeting GSK-3β or CDK5/p25, generic substitution of 2,4-diaminothiazole analogs introduces uncontrolled SAR variability. CAS 339020-27-8 is the definitive 4-chloro reference point, combining a bulky N2-tert-butyl group with a moderate electron-withdrawing 4-chlorobenzoyl moiety (Hammett σₚ = +0.23). • LogP 3.82 ensures optimal cell permeability while avoiding aggregation-based false positives (LogP >5 risk) • TPSA 68.01 Ų, 3 rotatable bonds enable tractable computational docking against kinase PDB structures • Bridges the SAR matrix between electron-donating and dihalogenated analogs for deconvoluting electronic vs. steric contributions to kinase binding. Supplied at 90% purity; plan additional purification if >95% required for quantitative SAR correlations.

Molecular Formula C14H16ClN3OS
Molecular Weight 309.81
CAS No. 339020-27-8
Cat. No. B2736997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-tert-butyl-5-(4-chlorobenzoyl)-1,3-thiazole-2,4-diamine
CAS339020-27-8
Molecular FormulaC14H16ClN3OS
Molecular Weight309.81
Structural Identifiers
SMILESCC(C)(C)NC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)Cl)N
InChIInChI=1S/C14H16ClN3OS/c1-14(2,3)18-13-17-12(16)11(20-13)10(19)8-4-6-9(15)7-5-8/h4-7H,16H2,1-3H3,(H,17,18)
InChIKeyZRACUNMWVDRTKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N2-tert-Butyl-5-(4-chlorobenzoyl)-1,3-thiazole-2,4-diamine: Identity & Class


N2-tert-Butyl-5-(4-chlorobenzoyl)-1,3-thiazole-2,4-diamine (CAS 339020-27-8) is a synthetic small molecule belonging to the 2,4-diaminothiazole scaffold class, a privileged chemotype extensively validated as an ATP-competitive kinase inhibitor framework targeting glycogen synthase kinase-3 (GSK-3), cyclin-dependent kinases (CDKs), and related serine/threonine kinases [1]. The compound features a tert-butylamino substituent at the N2 position and a 4-chlorobenzoyl group at the C5 position of the thiazole core. Its molecular formula is C₁₄H₁₆ClN₃OS with a molecular weight of 309.81 g/mol . The 4-chloro substituent on the benzoyl ring introduces a moderate electron-withdrawing effect (Hammett σₚ = +0.23) that, based on class-level structure-activity relationship (SAR) studies, is predicted to enhance kinase inhibitory potency relative to unsubstituted or electron-donating analogs while maintaining drug-like physicochemical properties [1].

Generic Substitution Limitations


The 2,4-diaminothiazole scaffold exhibits exquisitely sensitive SAR at both the N2-amino and C5-aroyl positions. Published medicinal chemistry campaigns demonstrate that even minor substituent changes—such as replacing a 4-chloro with a 4-methyl or 4-fluoro group on the benzoyl ring, or substituting the N2-tert-butyl with smaller or larger alkyl groups—can shift kinase selectivity profiles, alter antiproliferative potency by an order of magnitude, and profoundly affect physicochemical properties including lipophilicity and metabolic stability [1][2]. For CAS 339020-27-8 specifically, the combination of the bulky N2-tert-butyl group and the electron-withdrawing 4-chlorobenzoyl moiety creates a unique pharmacophoric signature. Generic substitution with any other 2,4-diaminothiazole analog—even those with superficially similar substitution—introduces uncontrolled variables in target engagement, cellular permeability, and off-target liability profiles that cannot be assumed equivalent without direct comparative experimental evidence [1].

Quantitative Differentiation vs. Closest Analogs


Lipophilicity: 4-Chloro vs. Analogs

The 4-chloro substituent on the benzoyl ring of CAS 339020-27-8 confers a calculated LogP of 3.82, which is higher than the unsubstituted phenyl analog (CAS 339020-31-4, estimated LogP ~2.6–3.0 based on the absence of halogen) and the 4-fluoro analog (CAS 339106-68-2, estimated LogP ~3.2–3.5), and comparable to the 4-methyl analog (CAS 339020-30-3). This elevated lipophilicity, driven by the chlorine atom's polarizability and hydrophobicity, is predicted to enhance passive membrane permeability relative to less lipophilic analogs—a critical parameter for intracellular target engagement in kinase inhibition assays . The 4-chloro substitution provides a balanced LogP within the optimal drug-like range (1–4) while avoiding the excessive lipophilicity (LogP > 5) that often accompanies dihalogenated analogs such as the 2,4-dichlorobenzoyl variant (CAS 339106-66-0) [1].

Lipophilicity Drug-likeness Permeability

Uniform TPSA and H-Bond Profile Across Series

CAS 339020-27-8 exhibits a topological polar surface area (TPSA) of 68.01 Ų, with 2 hydrogen bond donors and 5 hydrogen bond acceptors, as reported in the vendor datasheet . This TPSA value is invariant across the N2-tert-butyl-5-aroyl-2,4-diaminothiazole series regardless of benzoyl ring substitution, because the polar atom count in the thiazole core and the amine/ketone functionalities is conserved. The TPSA of 68.01 Ų falls below the commonly cited threshold of 140 Ų for oral bioavailability and below 90 Ų for blood-brain barrier penetration, indicating that all analogs in this series share favorable permeability characteristics from a polar surface area standpoint. Therefore, differentiation among analogs must rely on lipophilicity (LogP) and specific target engagement rather than TPSA alone [1].

Physicochemical profiling Oral bioavailability CNS penetration

4-Chloro Electronic Effects on Kinase Potency

Published SAR studies on 2,4-diaminothiazoles as Cdk5/p25 kinase inhibitors demonstrate that the incorporation of electron-withdrawing substituents on the phenyl ketone moiety at C5 enhances inhibitory potency. Specifically, the Laha et al. (2011) study showed that analogs with 2- or 3-substituted electron-withdrawing groups on the benzoyl ring exhibit improved Cdk5/p25 inhibition compared to unsubstituted phenyl analogs [1]. The 4-chloro substituent on CAS 339020-27-8 provides a moderate electron-withdrawing effect (Hammett σₚ = +0.23) that is weaker than the 4-fluoro substituent (σₚ = +0.06 for fluorine's inductive effect, though fluorine is electronically complex) but more favorable than the electron-donating 4-methyl group (σₚ = −0.17). Based on class-level SAR precedent, the 4-chloro analog is predicted to show intermediate-to-high kinase inhibitory potency, potentially surpassing the 4-methyl analog while avoiding the excessive reactivity or metabolic liability sometimes associated with dihalogenated variants [1][2]. Direct experimental IC50 data for this specific compound against purified kinases is not available in the public domain as of the search date.

Kinase inhibition SAR CDK5/p25 GSK-3β

Purity Specification and Batch Variability

The commercially available stock of CAS 339020-27-8 from Leyan (Product No. 2166114) is specified at 90% purity, with an explicit caveat that this represents an 'inbound guidance purity value' and that inter-batch variation exists—actual purity is confirmed upon receipt . For comparison, the 4-methyl analog (CAS 339020-30-3, Leyan Product No. 1652301) is available at 98% purity, and the 2,4-dichloro analog (CAS 339106-66-0, Leyan Product No. 1652247) is also listed at 98% purity . The 10-percentage-point purity differential between the 4-chloro compound and its closest methyl and dichloro analogs may reflect differences in synthetic accessibility or purification efficiency, and users requiring high-purity starting material for sensitive biochemical assays should account for this in procurement planning.

Chemical purity Quality control Reproducibility

Rotatable Bonds and Entropic Binding Penalty

CAS 339020-27-8 possesses 3 rotatable bonds as specified in the vendor datasheet . This rotatable bond count is conserved across all N2-tert-butyl-5-aroyl-2,4-diaminothiazole analogs because the rotatable bonds are associated with the tert-butylamino group (C–N rotation and C–C rotations within the tert-butyl group) and the benzoyl carbonyl–aryl bond. The low rotatable bond count (≤3) is favorable for target binding, as it minimizes the conformational entropy penalty upon complex formation with a kinase active site. In comparison, many kinase inhibitors with extended solubilizing groups or flexible linkers possess 5–10+ rotatable bonds, which can reduce binding affinity due to entropic costs [1]. Within the immediate analog series, this parameter does not differentiate compounds, meaning selection should be driven by electronic and lipophilic properties rather than conformational flexibility.

Molecular flexibility Binding entropy Conformational analysis

Evidence-Based Application Scenarios


Kinase Inhibitor Screening with Balanced Lipophilicity

For high-throughput screening (HTS) campaigns targeting GSK-3β, CDK5/p25, or related serine/threonine kinases, CAS 339020-27-8 offers a LogP of 3.82 that positions it within the optimal range for cell permeability without the risk of aggregation-based false positives associated with excessively lipophilic compounds (LogP > 5). This makes it a superior choice for inclusion in focused kinase inhibitor libraries compared to the 2,4-dichloro analog, which carries a higher LogP and greater risk of promiscuous binding or poor solubility [1]. The class-level SAR precedent for 2,4-diaminothiazoles as CDK5 and GSK-3β inhibitors supports its relevance for neurodegenerative disease and oncology targets [2].

SAR Studies of 5-Benzoyl Ring Electronics

As part of a systematic SAR exploration of the 5-benzoyl ring in 2,4-diaminothiazoles, CAS 339020-27-8 serves as the 4-chloro reference point within a matrix that includes the unsubstituted phenyl (CAS 339020-31-4), 4-methyl (CAS 339020-30-3), 4-fluoro (CAS 339106-68-2), and 2,4-dichloro (CAS 339106-66-0) analogs. The moderate electron-withdrawing character of the 4-chloro substituent (Hammett σₚ = +0.23) bridges the gap between electron-donating substituents and strong electron-withdrawing dihalogenated variants, enabling deconvolution of electronic vs. steric contributions to kinase binding affinity [2]. Users should note the 90% purity specification and plan for purification if >95% purity is required for quantitative SAR correlations.

Computational Docking Validation

The well-defined structure and moderate molecular weight (309.81 g/mol) of CAS 339020-27-8 make it suitable for computational docking studies against kinase crystal structures available in the PDB. The 4-chloro substituent provides a distinct electron density feature that can be used to validate docking pose predictions through halogen bond interactions with backbone carbonyl oxygens in the kinase hinge region—a computational prediction that should be experimentally verified [2]. The compound's TPSA of 68.01 Ų and 3 rotatable bonds indicate that conformational sampling during docking is computationally tractable.

Chemical Probe Development Using Physicochemical Baseline

For laboratories developing chemical probes from the 2,4-diaminothiazole scaffold, CAS 339020-27-8 provides a well-characterized physicochemical starting point (LogP 3.82, TPSA 68.01 Ų, 2 HBD, 5 HBA) that can serve as a reference compound for solubility, permeability, and metabolic stability assays in the absence of published bioactivity data. Its intermediate lipophilicity and conserved hydrogen bond profile make it a suitable baseline for evaluating the impact of further structural modifications on pharmacokinetic parameters. The 90% commercial purity should be factored into experimental design, particularly for assays sensitive to impurities.

Quote Request

Request a Quote for N2-tert-butyl-5-(4-chlorobenzoyl)-1,3-thiazole-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.